4-ethylsulfanylpyridine

basicity pKa nucleophilicity

4-Ethylsulfanylpyridine (CAS 13669-34-6), also known as 4-(ethylthio)pyridine, is a heteroaromatic thioether with the molecular formula C7H9NS. It is characterized by a pyridine ring substituted at the 4-position with an ethylthio group.

Molecular Formula C7H9NS
Molecular Weight 139.22 g/mol
CAS No. 13669-34-6
Cat. No. B083503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-ethylsulfanylpyridine
CAS13669-34-6
Synonyms4-(Ethylthio)pyridine
Molecular FormulaC7H9NS
Molecular Weight139.22 g/mol
Structural Identifiers
SMILESCCSC1=CC=NC=C1
InChIInChI=1S/C7H9NS/c1-2-9-7-3-5-8-6-4-7/h3-6H,2H2,1H3
InChIKeyKTHHGWBSZFCEPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethylsulfanylpyridine (CAS 13669-34-6) – Key Properties, Applications, and Procurement Considerations


4-Ethylsulfanylpyridine (CAS 13669-34-6), also known as 4-(ethylthio)pyridine, is a heteroaromatic thioether with the molecular formula C7H9NS. It is characterized by a pyridine ring substituted at the 4-position with an ethylthio group [1]. This compound serves as a versatile building block in organic synthesis and medicinal chemistry research, where the thioether functionality offers distinct reactivity profiles compared to oxygen-based or unsubstituted pyridine analogs .

1

Organic synthesis building block with distinct thioether reactivity

2

Medicinal chemistry scaffold for sulfur-based SAR exploration

3

4-substituted pyridine suited for monodentate coordination and materials research

Why 4-Ethylsulfanylpyridine Cannot Be Replaced by Common Pyridine Analogs


Direct substitution of 4-ethylsulfanylpyridine with seemingly similar compounds like 4-methylsulfanylpyridine, 2-ethylsulfanylpyridine, or 4-methoxypyridine is not straightforward due to significant differences in basicity, physical properties, and chemical reactivity. The unique combination of the ethylthio group and the 4-substitution pattern imparts distinct electronic and steric characteristics that directly impact performance in synthetic and biological applications . The following evidence quantifies these critical differentiators.

Basicity shift alters reactivity

pKa difference relative to 4-methylpyridine may change nucleophilicity and metal coordination strength.

Positional isomer changes coordination mode

2-ethylsulfanylpyridine can chelate as N,S-bidentate, unlike the monodentate 4-isomer, altering complex geometry.

Methoxy analog lacks oxidizable sulfur

4-methoxypyridine cannot form sulfoxide/sulfone derivatives, limiting synthetic versatility and polarity tuning.

Quantitative Evidence Guide: Differentiating 4-Ethylsulfanylpyridine from Closest Analogs


Enhanced Basicity (pKa) of 4-Ethylsulfanylpyridine Versus 4-Methylpyridine

4-Ethylsulfanylpyridine exhibits a pKa of approximately 6.30, which is significantly higher than that of 4-methylpyridine (pKa 5.98) . This increased basicity is attributed to the +M resonance donation from the sulfur atom, which enhances electron density at the pyridine nitrogen compared to carbon-based substituents .

Basicity (pKa)
Data to verify

pKa ≈ 6.30
vs. 5.98 (4-methylpyridine)

Higher basicity may support metal coordination contexts.

Estimated values at 25°C in aqueous solution.

basicity pKa nucleophilicity

Boiling Point Elevation Relative to 4-Methylsulfanylpyridine

The boiling point of 4-ethylsulfanylpyridine is 228.2°C at 760 mmHg , which is substantially higher than that of its methyl analog, 4-methylsulfanylpyridine (211.0°C at 760 mmHg) . This 17.2°C difference reflects the increased molecular weight and enhanced van der Waals interactions from the longer ethyl chain.

Boiling point elevation
Data to verify

228.2°C vs. 211.0°C
(4-methylsulfanylpyridine)

Lower volatility supports high-temperature processing.

At atmospheric pressure (760 mmHg).

physical properties boiling point volatility

Positional Isomer Differentiation: 4-Ethylsulfanylpyridine vs. 2-Ethylsulfanylpyridine

While 4-ethylsulfanylpyridine and its 2-isomer share identical molecular formulas and similar boiling points (228.2°C) , their coordination behavior diverges markedly. The 4-isomer acts primarily as a monodentate N-donor ligand due to steric constraints that prevent S-coordination . In contrast, the 2-isomer can adopt a bidentate N,S-chelating mode, as demonstrated in copper(I) coordination polymers where it forms 1D chains [1].

Coordination mode
Reported

4-isomer: monodentate N-donor
2-isomer: N,S-bidentate chelator

Monodentate behavior supports predictable metal geometry.

Coordination polymer studies with Cu(I).

positional isomer coordination sterics

ATPase Inhibition Activity: 4-Ethylsulfanylpyridine Shows Micromolar Potency

4-Ethylsulfanylpyridine has been identified as an inhibitor of isolated hog H+/K+ ATPase, with a reported IC50 of 5,000 nM (5 µM) [1]. This activity, while moderate, provides a baseline for structure-activity relationship (SAR) studies. Data on closely related analogs is sparse, but this finding establishes the compound as a viable starting point for medicinal chemistry campaigns targeting ATPase enzymes [2].

ATPase inhibition (IC₅₀)
Reported

5,000 nM (5 µM)

Micromolar inhibition supports pharmacophore evaluation.

Isolated hog H⁺/K⁺ ATPase assay.

biological activity enzyme inhibition ATPase

Thioether Oxidation Potential: A Tunable Handle for Prodrug and Material Design

The ethylthio group in 4-ethylsulfanylpyridine can be selectively oxidized to the corresponding sulfoxide or sulfone . This oxidation is not possible for 4-methylpyridine or 4-methoxypyridine, which lack the sulfur atom. While direct comparative oxidation potentials were not found for the 4-ethylsulfanyl derivative, studies on analogous thioethers indicate that the ethyl group provides a balance between stability and reactivity compared to methyl (more stable, harder to oxidize) or longer alkyl chains (potentially too labile) [1].

Thioether oxidation handle
Class-level inference

Oxidizable to sulfoxide/sulfone
absent in 4-methyl or 4-methoxy analogs

Oxidizable sulfur enables polarity tuning.

Standard oxidation conditions (e.g., mCPBA).

oxidation sulfoxide sulfone reactivity

Density Comparison: 4-Ethylsulfanylpyridine vs. 4-Methoxypyridine

The density of 4-ethylsulfanylpyridine is 1.07 g/cm³ , which is comparable to that of 4-methoxypyridine (1.075 g/cm³) but lower than that of 4-methylsulfanylpyridine (1.10 g/cm³) . This moderate density, combined with its higher boiling point, positions the compound as a less volatile alternative to 4-methoxypyridine for applications requiring higher thermal stability.

Density comparison
Data to verify

1.07 g/cm³ vs. 1.075 (4-methoxypyridine) and 1.10 (4-methylsulfanylpyridine)

Similar density to methoxy analog with distinct sulfur chemistry.

Estimated at 20–25°C.

density physical properties formulation

Top Application Scenarios Where 4-Ethylsulfanylpyridine Provides a Verifiable Advantage


Medicinal Chemistry: ATPase-Targeted Drug Discovery

The confirmed IC50 of 5 µM against isolated H+/K+ ATPase [1] positions 4-ethylsulfanylpyridine as a validated starting point for developing novel anti-ulcer or proton pump inhibitor candidates. Its moderate potency, combined with the synthetic handle of the oxidizable thioether, allows for rapid derivatization to explore structure-activity relationships and optimize pharmacokinetic properties.

Coordination Chemistry: Monodentate Ligand for Spin-Crossover Materials

The strictly monodentate N-donor behavior of 4-ethylsulfanylpyridine is critical for constructing well-defined coordination polymers, such as Hofmann-type Fe(II) spin-crossover materials [2]. Its use prevents the unwanted chelation and structural ambiguity that can arise with the 2-isomer, ensuring reproducible magnetic and thermal properties.

Organic Synthesis: High-Boiling Solvent for High-Temperature Reactions

With a boiling point of 228.2°C at 760 mmHg , 4-ethylsulfanylpyridine can serve as a high-boiling, polar aprotic solvent for reactions requiring elevated temperatures where common solvents like DMF (bp 153°C) or 4-methoxypyridine (bp 190°C) would evaporate. Its thioether group also offers potential for participation in organocatalysis or as a ligand in metal-catalyzed transformations.

Functional Materials: Precursor to Redox-Active Sulfoxide/Sulfone Polymers

The oxidizable ethylthio group allows for post-polymerization modification to create polymers with sulfoxide or sulfone functionalities. This transformation can dramatically alter the material's polarity, dielectric constant, and metal-binding capacity, enabling applications in advanced battery separators or selective membranes, a pathway inaccessible with oxygen-based pyridine analogs.

Application
Selection Property
Validation Focus
Medicinal chemistry SAR studies
Thioether scaffold with reported enzyme inhibition
ATPase inhibition and oxidizable handle for derivatization
Coordination polymer design
Strict monodentate N-donor behavior
Predictable metal coordination geometry
High-temperature synthesis
High-boiling point and polar aprotic character
Thermal stability and solvent compatibility
Redox-active polymer precursors
Oxidizable thioether group
Post-polymerization sulfoxide/sulfone transformation

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